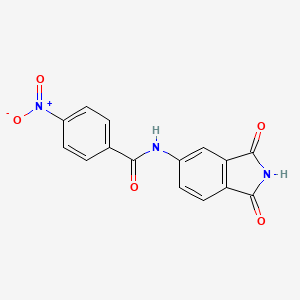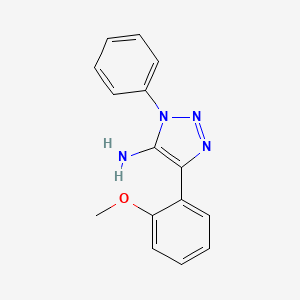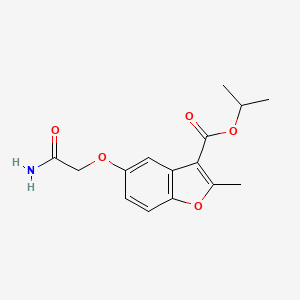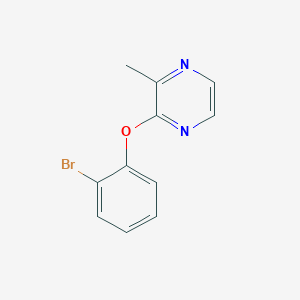
3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine (FPSP) is a novel pyridazine derivative that has been studied for a range of scientific applications. FPSP is a heterocyclic compound that has been studied for its potential in drug design and development, as well as its ability to act as a catalyst in various chemical reactions. In addition, FPSP has been investigated for its potential use in the field of biochemistry and physiology.
Applications De Recherche Scientifique
3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine has been studied for a range of scientific research applications. It has been investigated for its potential use as an inhibitor of several types of enzymes, including cytochrome P450 and monoamine oxidase. In addition, 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine has been studied for its ability to act as a catalyst in various chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds. 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine has also been investigated for its potential use in drug design and development, as well as its ability to act as an antioxidant.
Mécanisme D'action
The exact mechanism of action of 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine is not yet fully understood. However, it is believed that 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine binds to the active sites of enzymes, such as cytochrome P450 and monoamine oxidase, and inhibits their activity. In addition, 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine is believed to act as a catalyst in certain chemical reactions by forming a complex with the reactants that facilitates the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine have not yet been fully studied. However, it is believed that 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine may have the potential to act as an antioxidant, and may also have the potential to act as an anti-inflammatory agent. In addition, 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine has been studied for its potential use in drug design and development, and may have the potential to be used as a therapeutic agent for certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine in laboratory experiments is its relative simplicity and cost-effectiveness. 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine is relatively inexpensive compared to other compounds, and the reaction conditions required for its synthesis are relatively mild. However, there are some limitations to using 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine in laboratory experiments. For example, 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine can be difficult to purify due to the presence of the by-product, 3-chloro-6-methyl-4-phenylmethanesulfonylpiperazine. In addition, 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine can be unstable in the presence of light and moisture, and therefore must be stored in a cool, dry place.
Orientations Futures
The potential future directions for 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine include further investigation into its potential use as an inhibitor of enzymes, its ability to act as a catalyst in various chemical reactions, and its potential use in drug design and development. In addition, further research is needed to determine the biochemical and physiological effects of 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine, as well as to develop methods for its purification and stabilization. Finally, further investigation is needed to determine the potential therapeutic applications of 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine, as well as its potential side effects.
Méthodes De Synthèse
The synthesis of 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine was first reported in 2008 by a group of researchers from the University of California, San Diego. The synthesis method involves the reaction of 3-chloro-6-methylpyridazine with a 4-phenylmethanesulfonylpiperazine in the presence of a base such as sodium hydroxide. This reaction produces a mixture of the desired product, 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine, and a by-product, 3-chloro-6-methyl-4-phenylmethanesulfonylpiperazine. The desired product can then be isolated from the reaction mixture by recrystallization or column chromatography.
Propriétés
IUPAC Name |
3-(4-benzylsulfonylpiperazin-1-yl)-6-(furan-2-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-27(25,15-16-5-2-1-3-6-16)23-12-10-22(11-13-23)19-9-8-17(20-21-19)18-7-4-14-26-18/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPFMESPQRYTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-phenoxyethyl)piperazine-1-carboxamide](/img/structure/B6534371.png)
![N-(diphenylmethyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide](/img/structure/B6534374.png)
![N-(2-cyanophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide](/img/structure/B6534377.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B6534393.png)


![1-(2-chlorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea](/img/structure/B6534407.png)
![N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]ethane-1-sulfonamide](/img/structure/B6534415.png)


![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6534446.png)
![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide](/img/structure/B6534460.png)
![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B6534464.png)
![3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B6534467.png)